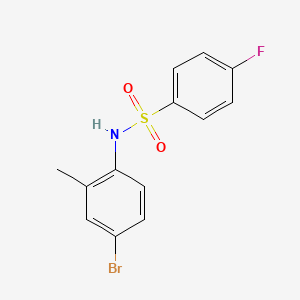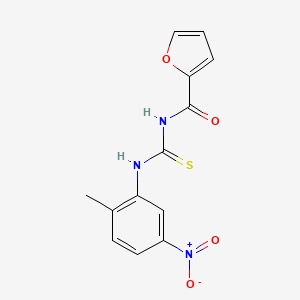![molecular formula C15H13F3N2OS B5782692 N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B5782692.png)
N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is an organic compound characterized by the presence of both a methylsulfanyl group and a trifluoromethyl group attached to a phenyl ring, connected through a urea linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 2-(methylsulfanyl)aniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(METHYLSULFANYL)PHENYL]UREA: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-[2-(TRIFLUOROMETHYL)PHENYL]UREA: Lacks the methylsulfanyl group, which may affect its reactivity and interactions with biological targets.
Uniqueness
N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both the methylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule can enhance its reactivity and specificity in various applications.
Propriétés
IUPAC Name |
1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2OS/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSTQVELZLEKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)
![methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)

![N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5782662.png)



![3,5-dimethyl-N-{[2-(propan-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5782684.png)

![14-sulfanylidene-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-12-one](/img/structure/B5782702.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-propan-2-ylthiophene-3-carboxylate](/img/structure/B5782732.png)
![ethyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782735.png)
